3-(Tert-butylamino)propanamide
Overview
Description
3-(Tert-butylamino)propanamide is a biochemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H16N2O/c1-7(2,3)9-5-4-6(8)10/h9H,4-5H2,1-3H3,(H2,8,10)
. This indicates that the compound has a tertiary butyl group attached to an amine, which is then attached to a propanamide group. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Advanced Materials and Chemical Reactivity Analysis
The compound tert-butylammonium N-acetylglycinate monohydrate (TBANAG), closely related to 3-(Tert-butylamino)propanamide, has been studied for its structural, spectral, and electronic properties. This research is essential in the advanced materials sector, particularly in drug research and the pharmaceutical industry. The study of TBANAG involves both experimental and theoretical approaches, including single crystal X-ray diffraction and computational methods, providing insights into molecular and electronic properties of such compounds (Senthilkumar et al., 2020).
Chiral Synthesis and Pharmaceutical Analysis
In the pharmaceutical field, the chiral synthesis of beta-blockers like (S)-timolol involves intermediates such as 3-tert-butylamino-1,2-propanediol. High-performance liquid chromatography has been employed for the enantioseparation of these intermediates, indicating the compound's importance in the industrial synthesis of specific pharmaceuticals (Toussaint et al., 2000).
Pharmacological Properties in Beta-Adrenoceptor Blocking Agents
This compound derivatives have been studied for their beta-adrenoceptor blocking activity. This research includes the synthesis of compounds with structural modifications and evaluating their pharmacological properties. Such studies are crucial in developing new medications for conditions like hypertension (Conde et al., 1983).
Photocatalytic Degradation in Environmental Applications
The photocatalytic degradation of pharmaceutical agents like salbutamol, which contains the tert-butylamino moiety, using titanium dioxide as a catalyst, has been investigated. This research contributes to environmental science by exploring methods for degrading pollutants in water, thereby reducing environmental impact (Sakkas et al., 2007).
Molecular Docking and CNS Drug Discovery
Molecules like (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one have been optimized using density functional theory (DFT) and analyzed for their potential as adrenaline uptake inhibitors. This research is significant for central nervous system drug discovery, showcasing the application of this compound derivatives in designing neurotransmitter-affecting drugs (Sevvanthi et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye/face protection .
Future Directions
Properties
IUPAC Name |
3-(tert-butylamino)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)9-5-4-6(8)10/h9H,4-5H2,1-3H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKGKTYJDWPLCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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